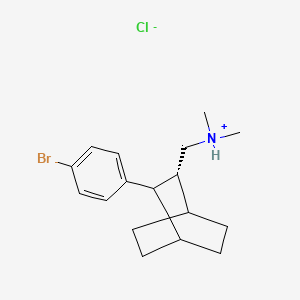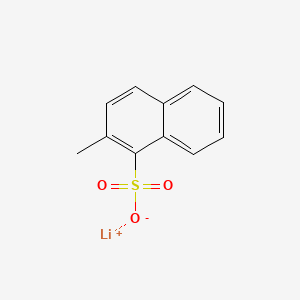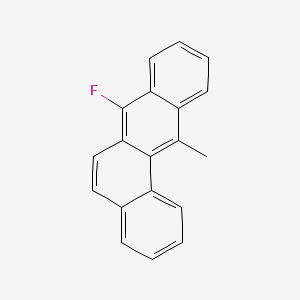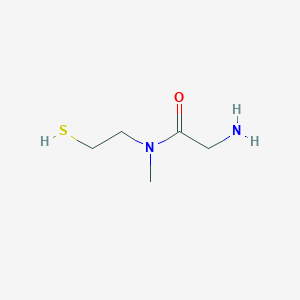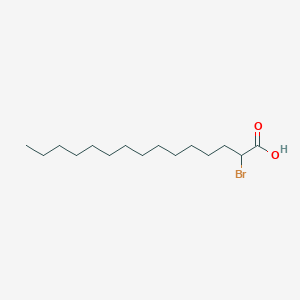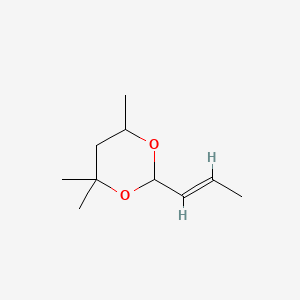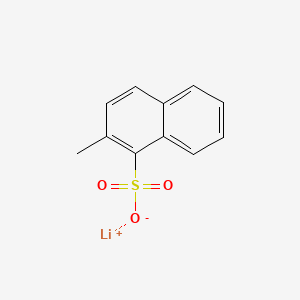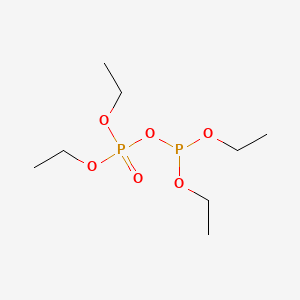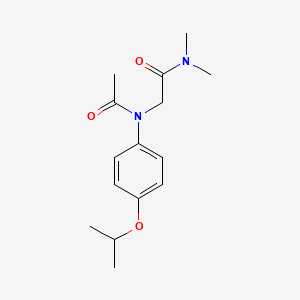![molecular formula C12H30N2O3Si B13784007 1,3-Propanediamine, N-[3-(triethoxysilyl)propyl]- CAS No. 99740-25-7](/img/structure/B13784007.png)
1,3-Propanediamine, N-[3-(triethoxysilyl)propyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Propanediamine, N-[3-(triethoxysilyl)propyl]- is an organosilicon compound with the molecular formula C12H30N2O3Si. It is commonly used in various industrial and scientific applications due to its unique chemical properties. This compound is known for its ability to act as a coupling agent, enhancing the adhesion between organic and inorganic materials .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Propanediamine, N-[3-(triethoxysilyl)propyl]- can be synthesized through a series of organic synthesis steps. One common method involves the reaction of 3-aminopropyltriethoxysilane with 1,3-dibromopropane under controlled conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions in specialized reactors. The process includes the careful control of temperature, pressure, and reaction time to ensure high yield and purity. The final product is then purified through distillation or other separation techniques .
Chemical Reactions Analysis
Types of Reactions
1,3-Propanediamine, N-[3-(triethoxysilyl)propyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and other derivatives.
Substitution: The compound can participate in substitution reactions, where the triethoxysilyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Various halides and nucleophiles can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include siloxanes, amines, and other organosilicon compounds. These products have diverse applications in materials science and industrial chemistry .
Scientific Research Applications
1,3-Propanediamine, N-[3-(triethoxysilyl)propyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a coupling agent in the synthesis of hybrid materials, enhancing the properties of composites.
Biology: The compound is employed in the modification of biomolecules for improved stability and functionality.
Medicine: It is used in drug delivery systems to improve the bioavailability of therapeutic agents.
Industry: The compound is utilized in the production of adhesives, sealants, and coatings, providing enhanced adhesion and durability
Mechanism of Action
The mechanism of action of 1,3-Propanediamine, N-[3-(triethoxysilyl)propyl]- involves its ability to form strong covalent bonds with both organic and inorganic materials. This is achieved through the hydrolysis of the triethoxysilyl group, followed by condensation reactions that result in the formation of siloxane bonds. These bonds enhance the adhesion and compatibility between different materials, making the compound an effective coupling agent .
Comparison with Similar Compounds
Similar Compounds
3-(Triethoxysilyl)propylamine: Similar in structure but lacks the additional amine group.
N-Propyl-1,3-propanediamine: Contains a propyl group instead of the triethoxysilyl group.
N-[3-(Trimethoxysilyl)propyl]ethylenediamine: Similar in function but has methoxy groups instead of ethoxy groups
Uniqueness
1,3-Propanediamine, N-[3-(triethoxysilyl)propyl]- is unique due to its dual functionality, combining the properties of an amine and a silane. This allows it to act as an effective coupling agent, enhancing the adhesion and compatibility between organic and inorganic materials. Its versatility makes it valuable in various applications, from materials science to biotechnology .
Properties
CAS No. |
99740-25-7 |
|---|---|
Molecular Formula |
C12H30N2O3Si |
Molecular Weight |
278.46 g/mol |
IUPAC Name |
N'-(3-triethoxysilylpropyl)propane-1,3-diamine |
InChI |
InChI=1S/C12H30N2O3Si/c1-4-15-18(16-5-2,17-6-3)12-8-11-14-10-7-9-13/h14H,4-13H2,1-3H3 |
InChI Key |
IKIPVSDFJVKSLQ-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](CCCNCCCN)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


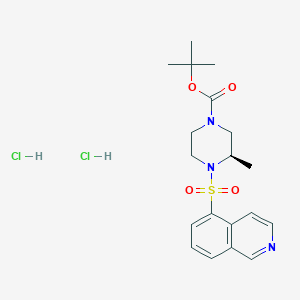
![1-Chloro-4-[3-chloro-1-(1-methylethoxy)propyl]benzene](/img/structure/B13783930.png)
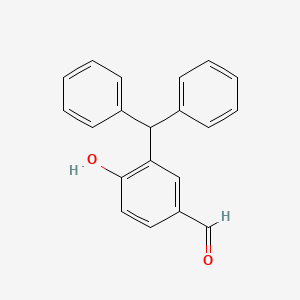
![Spiro[12H-benzo[a]xanthene-12,1'(3'H)-isobenzofuran]-3'-one, 9-(diethylamino)-4-[(phenylmethyl)amino]-](/img/structure/B13783936.png)
